![molecular formula C17H21N3O3 B2618288 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide CAS No. 741-46-8](/img/structure/B2618288.png)
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide
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Description
The compound “2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide” is a derivative of 1,3-diazaspiro[4.5]decane-2,4-dione . These types of compounds have been studied for their potential anticonvulsant activity .
Molecular Structure Analysis
The molecular structure of this compound is related to its crystal structure . Crystallographic analysis can provide insights into the role of substituents on the cyclohexane ring in supramolecular arrangements .Scientific Research Applications
Drug Discovery
The compound is part of the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties . It brings together chemical, bioactivity, and genomic data to aid the translation of genomic information into effective new drugs .
Inhibition of ALR2
One specific application of CHEMBL4456333 is its use in inhibiting ALR2 (Aldose Reductase), an enzyme involved in the polyol pathway . This could potentially be useful in the treatment of complications related to diabetes.
Novelty Checking in Medicinal Chemistry
The compound can be used for novelty checking against the comprehensive patent chemical space . This helps in extracting all patented chemical series for a biological target, which is a popular use case among medicinal chemists .
RIPK1 Inhibition
The compound has been identified as a potent inhibitor of RIPK1 (Receptor-interacting serine/threonine-protein kinase 1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death. Inhibiting RIPK1 can have significant implications in treating diseases where necroptosis is a factor .
Protein Tyrosine Phosphatase 1B Inhibition
Some derivatives of the compound have shown moderate inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a negative regulator of insulin signaling, and its inhibition can be beneficial in the treatment of type 2 diabetes and obesity .
TYK2/JAK1 Inhibition
The compound has been identified as a selective inhibitor of TYK2/JAK1 (Tyrosine Kinase 2/Janus Kinase 1) . These kinases are involved in various signaling pathways, and their inhibition can have therapeutic implications in several diseases, including autoimmune diseases .
properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-5-7-13(8-6-12)18-14(21)11-20-15(22)17(19-16(20)23)9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGAMVZZOIXMIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide |
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